2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
Description
The compound 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine features a benzimidazole core (1H-1,3-benzodiazol) substituted at the 2-position with an ethanamine group and at the 5-position with a 3-(1,3-oxazol-2-yl)phenyl moiety. This structure combines the aromatic heterocyclic properties of benzimidazole with the oxazole ring, which is known for its electron-rich nature and role in medicinal chemistry.
Properties
Molecular Formula |
C18H16N4O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[6-[3-(1,3-oxazol-2-yl)phenyl]-1H-benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C18H16N4O/c19-7-6-17-21-15-5-4-13(11-16(15)22-17)12-2-1-3-14(10-12)18-20-8-9-23-18/h1-5,8-11H,6-7,19H2,(H,21,22) |
InChI Key |
PDAZZZHJGQKZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CO2)C3=CC4=C(C=C3)N=C(N4)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves multi-step organic reactions. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the oxazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzimidazole vs. Benzothiazole/Oxazole Derivatives
- 2-(1,3-Benzothiazol-2-yl)ethan-1-amine (): Replaces benzimidazole with benzothiazole. Sulfur in benzothiazole increases lipophilicity compared to benzimidazole’s nitrogen-rich structure. Molecular weight: 178.26 g/mol (simpler structure). Reported applications: Not specified, but benzothiazoles are often explored for antimicrobial and anticancer activities .
- 5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine (): Combines benzoxazole with oxadiazole. Molecular formula: C₁₅H₁₀N₄O₂. No direct biological data, but oxadiazoles are associated with antioxidant and antimicrobial activities .
Triazole and Thiadiazole Analogs
Substituent and Linker Variations
Ethanamine vs. Methylamine Derivatives
- (1-Ethyl-1H-1,3-benzodiazol-2-yl)methylamine (): Ethyl and methyl groups reduce polarity compared to the ethanamine substituent. Molecular formula: C₁₁H₁₅N₃. Potential impact: Altered pharmacokinetics due to increased hydrophobicity .
2-(4-{2-[3-(1,3-Oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride ():
Halogenated and Methoxy Derivatives
Molecular Weight and Polarity
- Ethanamine substituent increases polarity compared to methyl or ethyl groups, possibly enhancing water solubility .
Biological Activity
The compound 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates various heterocyclic rings, which are often associated with diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic uses based on available literature and research findings.
Structural Overview
The compound has the following structural characteristics:
- Molecular Formula : C18H16N4O
- SMILES Notation : C1=CC(=CC(=C1)C2=NC=CO2)C3=CC4=C(C=C3)N=C(N4)CCN
- InChIKey : PDAZZZHJGQKZOU-UHFFFAOYSA-N
2D Structure Representation
2D Structure
Antidiabetic Potential
Recent studies have indicated that compounds with similar structural motifs to 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine exhibit significant antidiabetic activity. For instance, a class of benzothiazole-linked oxadiazole hybrids demonstrated potent inhibition of α-amylase, an enzyme critical in carbohydrate digestion. The most effective compound in the study showed an inhibition rate of 87.5% at a concentration of 50 μg/mL, outperforming the standard drug acarbose .
Mechanistic Insights
The mechanism of action for compounds similar to 2-{5-[3-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine often involves:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes such as α-amylase and α-glucosidase, leading to decreased glucose absorption and lower blood sugar levels.
- Molecular Docking Studies : These studies reveal promising interactions with enzyme active sites, suggesting that such compounds can effectively modulate enzymatic activity .
Cytotoxicity and Safety Profile
The safety profile of this compound is essential for its therapeutic application. Preliminary toxicity assessments indicate that it may pose risks such as skin irritation and acute toxicity upon ingestion . Therefore, further studies are necessary to evaluate its safety in vivo.
Table 1: Summary of Biological Activities
Case Study 1: Antidiabetic Agents
A study focused on synthesizing novel derivatives linked to benzothiazole and oxadiazole showed that these compounds could significantly inhibit α-amylase activity. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzothiazole scaffold enhanced biological efficacy .
Case Study 2: Molecular Docking
Molecular docking simulations demonstrated that certain derivatives could effectively bind to the active site of α-amylase from Aspergillus oryzae, providing insights into their potential as therapeutic agents against diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
